molecular formula C16H12F2N2OS B2560745 N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 892850-42-9

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Cat. No. B2560745
CAS RN: 892850-42-9
M. Wt: 318.34
InChI Key: SDIZRVCQQITSJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide” are not available, similar compounds like 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones have been synthesized and used as potent antibacterial agents . The compounds were synthesized in excellent yields and the structures were corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .

Scientific Research Applications

Molecular Structure and Vibrational Studies

Research into molecular structures and vibrational wavenumbers of benzothiazole derivatives, such as those including the N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide structure, utilize quantum chemical calculations, Infrared (IR), and Raman spectroscopic techniques. Studies have focused on understanding the vibrational modes, potential energy distributions, and the chemical reactivity of these compounds through molecular electrostatic potential (MEP) surfaces, Mulliken atomic charges, and frontier molecular orbitals analysis. These investigations provide insights into the physicochemical properties and the potential bioactivity of benzothiazole derivatives, suggesting some could be good drug candidates based on their drug-likeness descriptors and bioactivity scores (Ünsalan et al., 2020).

Synthesis and Characterization for Biomedical Applications

Benzothiazole derivatives have been synthesized and characterized for their potential as anticancer agents. The synthesis involves various chemical processes to create new compounds with specific substitutions on the benzothiazole scaffold, modulating their antitumor properties. These studies include the evaluation of their cytotoxic activity against different cancer cell lines, aiming to investigate their probable anticancer activity and mechanisms of action. The design and synthesis of these derivatives contribute to the development of novel therapeutic options for cancer treatment, highlighting the importance of structural modifications in enhancing biological activity (Osmaniye et al., 2018).

Chemical Reactivity and Catalytic Activities

The chemical reactivity of benzothiazole compounds has been a subject of study, with particular attention to their potential suitability for metal-catalyzed C-H bond functionalization reactions. These studies focus on synthesizing and characterizing compounds that possess structural motifs conducive to catalytic activities, thereby opening avenues for the development of new chemical synthesis methods and the exploration of novel catalytic processes. Such research contributes to the broader understanding of the utility of benzothiazole derivatives in synthetic organic chemistry (Al Mamari et al., 2019).

Antimicrobial and Antibacterial Studies

Several studies on benzothiazole derivatives, including those structurally related to N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, have investigated their antibacterial properties. These investigations aim to address the pressing need for new antimicrobial agents capable of combating resistant bacterial strains. By evaluating the antimicrobial efficacy of various synthesized benzothiazole compounds, researchers aim to identify potential candidates for further development into therapeutic agents (Straniero et al., 2023).

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-2-9-5-3-8-12-14(9)19-16(22-12)20-15(21)13-10(17)6-4-7-11(13)18/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIZRVCQQITSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

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